(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine
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Overview
Description
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine is an organic compound that features a fluorinated phenyl group and a tetrahydropyran moiety connected via a methanamine linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine typically involves the reaction of 2-fluorobenzaldehyde with tetrahydro-2H-pyran-4-ylmethanamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group enhances its binding affinity and specificity, while the tetrahydropyran moiety contributes to its overall stability and solubility. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenyl(tetrahydro-2H-pyran-4-yl)methanamine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
(Tetrahydro-2H-pyran-4-yl)methanamine:
Uniqueness
The presence of both the fluorinated phenyl group and the tetrahydropyran moiety in (2-Fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine makes it unique, offering a combination of enhanced binding affinity, stability, and solubility that is not found in similar compounds .
Properties
Molecular Formula |
C12H16FNO |
---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
(2-fluorophenyl)-(oxan-4-yl)methanamine |
InChI |
InChI=1S/C12H16FNO/c13-11-4-2-1-3-10(11)12(14)9-5-7-15-8-6-9/h1-4,9,12H,5-8,14H2 |
InChI Key |
DGANXADFCBHYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(C2=CC=CC=C2F)N |
Origin of Product |
United States |
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